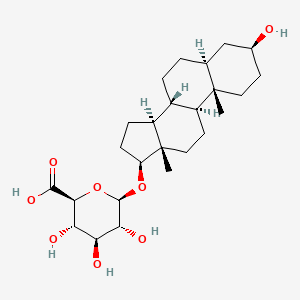

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

描述

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a metabolite of dihydrotestosterone, a potent androgen hormone. This compound is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It is primarily found in peripheral tissues such as the skin and prostate, where it plays a role in androgen metabolism and activity .

作用机制

Target of Action

5alpha-Androstane-3beta,17beta-diol 17-glucuronide, also known as 3β-Androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It primarily targets the estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

3β-Androstanediol is a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ with high affinity and activates it . It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Biochemical Pathways

The actions of 3β-Androstanediol on the hypothalamic-pituitary-adrenal (HPA) axis are mediated by ERβ . Androgens, including testosterone and DHT, are known to downregulate the HPA axis, and this has been found to be due in part or full to their conversion into 3β-androstanediol rather than to activation of the AR .

Result of Action

Through the ERβ, 3β-Androstanediol positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . It has been found to have antidepressant , anxiolytic , cognitive-enhancing , and stress-relieving effects via this action . As a result of activation of the ERβ, 3β-androstanediol has antiproliferative effects against prostate cancer cells .

生化分析

Biochemical Properties

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a major metabolite of testosterone . It interacts with various enzymes and proteins, including 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase . These interactions play a crucial role in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating gonadotropin secretion . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β HSD and 17alpha hydroxylase, which are crucial in the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide typically involves the enzymatic glucuronidation of 5alpha-Androstane-3beta,17beta-diol. This process is catalyzed by the enzyme glucuronyl transferase, which facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant glucuronyl transferase enzymes in bioreactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired glucuronide conjugate .

化学反应分析

Types of Reactions: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the glucuronide moiety.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions may involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce deglucuronidated forms .

科学研究应用

5alpha-Androstane-3beta,17beta-diol 17-glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for studying androgen metabolism.

Biology: Investigated for its role in androgen receptor signaling and its effects on cellular processes.

Medicine: Studied for its potential involvement in conditions related to androgen excess or deficiency, such as prostate cancer and androgenic alopecia.

相似化合物的比较

5alpha-Androstane-3alpha,17beta-diol: Another metabolite of dihydrotestosterone with similar androgenic activity.

Androstanediol: A general term for dihydrotestosterone metabolites with hydroxyl groups at different positions.

Uniqueness: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, excretion, and biological activity. This conjugation allows it to serve as a marker for androgen metabolism and activity in peripheral tissues .

生物活性

5alpha-Androstane-3beta,17beta-diol 17-glucuronide (3β-Diol G) is a significant metabolite of dihydrotestosterone (DHT), a potent androgen hormone. This compound is classified as a glucuronide conjugate, formed through the enzymatic attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It plays a critical role in androgen metabolism and exhibits various biological activities, particularly in relation to androgen and estrogen receptor interactions.

3β-Diol G acts primarily as an agonist of estrogen receptor beta (ERβ) . This interaction has been shown to influence several physiological processes, including the modulation of oxytocin signaling in the hypothalamus, which can affect reproductive behaviors and stress responses.

Target Pathways

The biological activity of 3β-Diol G is mediated through its binding to ERβ, leading to:

- Regulation of Gonadotropin Secretion : Influences the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

- Cellular Effects : Alters gene expression profiles in target tissues, impacting cellular proliferation and differentiation .

The compound exhibits several biochemical characteristics:

- Solubility : The glucuronide conjugation enhances water solubility, facilitating renal excretion.

- Stability : The compound is stable under physiological conditions but can undergo enzymatic hydrolysis back to its parent steroid.

Research Findings and Case Studies

Recent studies have highlighted the importance of 3β-Diol G in various biological contexts:

- Prostate Cancer : Research indicates that 3β-Diol G may serve as a biomarker for DHT activity in prostate tissues. Elevated levels are associated with increased androgen receptor signaling, which can contribute to prostate cancer progression .

- Hormonal Regulation : In clinical studies, the concentration of 3β-Diol G in serum has been correlated with androgenic activity in men, suggesting its potential use as a diagnostic marker for conditions related to androgen excess or deficiency .

- Estrogenic Activity : The compound has been shown to enhance estrogen receptor activity in specific tissues, indicating a dual role in both androgenic and estrogenic signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 3β-Diol G can be compared with other metabolites of DHT:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5alpha-Androstane-3alpha,17beta-diol | Potent androgenic effects; less estrogenic activity | Lacks glucuronide conjugation |

| Androstanediol | General androgenic effects | Varies based on hydroxyl group positioning |

| 5alpha-Androstane-3beta,17beta-diol | Moderate androgenic effects | Precursor to 3β-Diol G |

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-JKNXCXBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。